2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a naphthalene ring substituted with an ethyl group at the 8th position and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 8-ethylnaphthalene with a boronic ester precursor under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, where 8-ethylnaphthalene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various biaryl compounds .
Scientific Research Applications
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be utilized in the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it useful in the design of enzyme inhibitors and other bioactive compounds. The molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
8-Ethylnaphthalene: A simpler analog without the boronic ester group.
Naphthalene-1-boronic acid: Contains a boronic acid group instead of a boronic ester.
2-Naphthylboronic acid: Another boronic acid derivative with a different substitution pattern.
Uniqueness
2-(8-Ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a naphthalene ring with an ethyl group and a boronic ester moiety. This structure imparts specific reactivity and properties that are valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C18H23BO2 |
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Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-(8-ethylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO2/c1-6-13-9-7-10-14-11-8-12-15(16(13)14)19-20-17(2,3)18(4,5)21-19/h7-12H,6H2,1-5H3 |
InChI Key |
BMJPUZHZAYDQDK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3CC |
Origin of Product |
United States |
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